2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxy group, a dihydropyridazinone ring, and a phenylpropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the dihydropyridazinone ring. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves coupling the dihydropyridazinone intermediate with a phenylpropanamide derivative through amide bond formation, often facilitated by coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dihydropyridazinone ring can be reduced to its corresponding dihydropyridazine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Dihydropyridazine derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl derivatives: These compounds share the dihydropyridazinone core and exhibit similar biological activities.
N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]benzamide: Another related compound with comparable chemical properties and applications.
Uniqueness
2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy group and phenylpropanamide moiety provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Properties
CAS No. |
93850-90-9 |
---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-methoxy-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]propanamide |
InChI |
InChI=1S/C14H15N3O3/c1-9(20-2)14(19)15-11-5-3-10(4-6-11)12-7-8-13(18)17-16-12/h3-9H,1-2H3,(H,15,19)(H,17,18) |
InChI Key |
CLXQLINXGFMPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NNC(=O)C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.